REACTION_SMILES
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[C:49]([BH3-:50])#[N:51].[CH3:23][CH2:24][N:25]([CH2:26][CH3:27])[CH2:28][CH3:29].[CH3:43][C:44]([CH3:45])([OH:46])[C:47]#[N:48].[CH3:53][C:54](=[O:55])[OH:56].[CH3:57][C:58]#[N:59].[Cl:60][CH2:61][Cl:62].[F:30][C:31]([c:32]1[c:33]([C:34]([Cl:35])=[O:36])[cH:37][cH:38][cH:39][cH:40]1)([F:41])[F:42].[Na+:52].[OH:1][C:2]1=[CH:3][C:4](=[O:22])[O:5][C:6]([CH2:8][CH2:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)([c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[CH2:7]1>>[OH:1][C:2]1=[C:3]([CH2:34][c:33]2[c:32]([C:31]([F:30])([F:41])[F:42])[cH:40][cH:39][cH:38][cH:37]2)[C:4](=[O:22])[O:5][C:6]([CH2:8][CH2:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)([c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[CH2:7]1
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(O)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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O=C1C=C(O)CC(CCc2ccccc2)(c2ccccc2)O1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C=C(O)CC(CCc2ccccc2)(c2ccccc2)O1
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Name
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Type
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product
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Smiles
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O=C1OC(CCc2ccccc2)(c2ccccc2)CC(O)=C1Cc1ccccc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |